molecular formula C25H29NO4 B12307900 5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B12307900
M. Wt: 407.5 g/mol
InChI Key: JMBWKBZNIRJOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to build the desired peptide chain. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • Pentanoic acid, 4-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-5-oxo-5-[(triphenylmethyl)amino]-, (4R)-

Uniqueness

5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is unique due to the presence of the cyclopentyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

5-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-7-10-17-8-1-2-9-17)26-25(29)30-16-22-20-13-5-3-11-18(20)19-12-4-6-14-21(19)22/h3-6,11-14,17,22-23H,1-2,7-10,15-16H2,(H,26,29)(H,27,28)

InChI Key

JMBWKBZNIRJOLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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